(E)-10-Dodecenyl Acetate: A Technical Guide to its Discovery and Identification as a Lepidopteran Sex Pheromone
(E)-10-Dodecenyl Acetate: A Technical Guide to its Discovery and Identification as a Lepidopteran Sex Pheromone
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-10-Dodecenyl acetate is a crucial semiochemical that functions as the primary sex pheromone component for the spotted tentiform leafminer, Phyllonorycter blancardella, a significant pest in apple orchards.[1][2][3] This technical guide provides a comprehensive overview of the discovery, identification, and characterization of this important insect pheromone. It details the experimental protocols for pheromone extraction from female glands, bioassays using electroantennography (EAG), and definitive chemical analysis through gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide presents key quantitative data, including spectroscopic information (NMR and MS) and the relative composition of the natural pheromone blend. Finally, a generalized lepidopteran olfactory signaling pathway is illustrated, providing context for the mechanism of pheromone perception.
Discovery and Identification
The identification of (E)-10-dodecenyl acetate as the major sex pheromone component of the spotted tentiform leafminer, Phyllonorycter blancardella, was achieved through a combination of chemical analysis of female pheromone gland extracts and extensive field trapping experiments.[1][2] Initial studies involving the collection of volatiles from calling virgin females, followed by gas chromatographic analysis coupled with electroantennographic detection (GC-EAD), revealed electrophysiologically active compounds. Subsequent analysis using gas chromatography-mass spectrometry (GC-MS) confirmed the primary active compound to be (E)-10-dodecenyl acetate.[3]
Field trials with synthetic (E)-10-dodecenyl acetate demonstrated its essential role in attracting conspecific males, solidifying its status as the main sex pheromone.[3] While other minor components were also identified in the pheromone gland, including (E)-10-dodecen-1-ol, dodecan-1-ol, and (Z)-10-dodecenyl acetate, field experiments indicated that (E)-10-dodecenyl acetate alone is sufficient for significant male attraction.[1][2]
Quantitative Data
Pheromone Gland Composition
The relative abundance of compounds identified in the pheromone gland of Phyllonorycter blancardella is presented in Table 1.
| Compound | Abbreviation | Relative Amount (%) |
| (E)-10-Dodecenyl acetate | E10-12:Ac | ~80 |
| Dodecyl acetate | 12:Ac | ~8 |
| (E)-10-Dodecen-1-ol | E10-12:OH | ~12 |
Table 1: Composition of the sex pheromone gland extract of Phyllonorycter blancardella.[3]
Gas Chromatography Data
The Kovats retention index is a critical parameter for the identification of compounds in gas chromatography.
| Compound | Column Type | Kovats Retention Index (I) |
| (E)-10-Dodecenyl acetate | Non-polar | 1615 |
| (E)-10-Dodecenyl acetate | Polar | 1942 |
Table 2: Kovats Retention Indices for (E)-10-Dodecenyl acetate on different GC columns.[4]
Spectroscopic Data
The definitive identification of (E)-10-dodecenyl acetate relies on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS)
Electron ionization mass spectrometry of (E)-10-dodecenyl acetate results in a characteristic fragmentation pattern. The molecular ion peak [M]+ is often weak or absent. A key fragment results from the loss of acetic acid (CH₃COOH, 60 Da), producing a significant ion at m/z 166. Other characteristic fragments arise from cleavage at the ester linkage and along the hydrocarbon chain.
| m/z | Interpretation |
| 166 | [M - CH₃COOH]⁺ |
| 61 | [CH₃COOH₂]⁺ |
| 43 | [CH₃CO]⁺ (base peak) |
Table 3: Key mass spectral fragmentation ions for (E)-10-Dodecenyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5.40 | m | -CH=CH- | |
| 4.05 | t | -CH₂-O- | |
| 2.04 | s | -O-CO-CH₃ | |
| 1.98 | m | =CH-CH₂- | |
| 1.62 | m | -CH₂-CH₂-O- | |
| 1.2-1.4 | m | -(CH₂)₆- | |
| 0.95 | t | CH₃-CH₂- |
Table 4: ¹H NMR spectral data for (E)-10-Dodecenyl acetate.
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| 171.2 | C=O | |
| 131.5, 125.9 | -CH=CH- | |
| 64.6 | -CH₂-O- | |
| 32.5, 29.5, 29.3, 29.1, 28.8, 25.9, 25.7 | -(CH₂)₇- | |
| 21.0 | -O-CO-CH₃ | |
| 14.4 | CH₃-CH₂- |
Table 5: ¹³C NMR spectral data for (E)-10-Dodecenyl acetate.
Experimental Protocols
Pheromone Extraction from Female Glands
This protocol describes the extraction of sex pheromones from the glands of female Phyllonorycter blancardella.
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Insect Rearing and Collection: Rear P. blancardella on a suitable host plant (e.g., apple seedlings) under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle). Collect virgin female moths, typically 1-3 days old, during their calling period (usually in the scotophase).
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Gland Excision: Anesthetize the female moths by chilling them on ice. Under a stereomicroscope, carefully excise the pheromone glands, which are typically located at the tip of the abdomen, using fine forceps and micro-scissors.
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Solvent Extraction: Place the excised glands (e.g., 30 glands) into a small conical glass vial containing a minimal amount (e.g., 20 µL) of high-purity hexane.
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Extraction and Concentration: Allow the glands to extract for a period of 30 minutes to several hours at room temperature. Carefully remove the gland tissue. The resulting extract can be concentrated under a gentle stream of nitrogen if necessary.
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Storage: Store the extract at -20°C in a sealed vial until analysis.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique for identifying biologically active compounds in a complex mixture.
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Gas Chromatograph Setup: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Effluent Splitting: At the end of the GC column, split the effluent in a 1:1 ratio. Direct one part to the flame ionization detector (FID) and the other to the EAD preparation.
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Antenna Preparation: Excise the antenna from a male P. blancardella. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the cut distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.
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Signal Amplification and Recording: Connect the electrodes to a high-impedance amplifier. Record the signals from both the FID and the antenna simultaneously on a computer.
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Analysis: Inject the pheromone extract into the GC. Compounds in the extract that elicit a depolarization of the antennal membrane will produce a recordable voltage change (EAG response) that is time-correlated with the corresponding peak on the FID chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the definitive identification of the active compounds detected by GC-EAD.
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Gas Chromatograph Setup: Use a GC-MS system with a capillary column similar to that used for GC-EAD.
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Temperature Program: Employ a temperature program that provides good separation of the compounds of interest. A typical program might be: initial temperature of 60°C, hold for 2 min, then ramp at 10°C/min to 280°C, and hold for 10 min.
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Mass Spectrometer Settings: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-450.
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Compound Identification: Identify the compounds by comparing their mass spectra and retention times with those of authentic synthetic standards and with entries in a mass spectral library (e.g., NIST).
Synthesis of (E)-10-Dodecenyl Acetate
A common synthetic route to (E)-10-dodecenyl acetate is outlined below.
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Starting Material: A suitable starting material is 10-undecyn-1-ol.
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Reduction of the Alkyne: Perform a stereoselective reduction of the triple bond to a trans (E) double bond. This can be achieved using a reducing agent such as sodium in liquid ammonia.
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Acetylation: Acetylate the resulting (E)-10-dodecen-1-ol to form the final product, (E)-10-dodecenyl acetate. This is typically done using acetic anhydride in the presence of a base like pyridine.
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Purification: Purify the final product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Pheromone Identification
Caption: Workflow for the discovery and identification of (E)-10-Dodecenyl acetate.
Generalized Lepidopteran Olfactory Signaling Pathway
